molecular formula C10H14Cl2N4 B1478228 (5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanamine dihydrochloride CAS No. 1949816-16-3

(5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanamine dihydrochloride

Cat. No.: B1478228
CAS No.: 1949816-16-3
M. Wt: 261.15 g/mol
InChI Key: HHHDLFAAFJEKAT-UHFFFAOYSA-N
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Description

(5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanamine dihydrochloride is a useful research compound. Its molecular formula is C10H14Cl2N4 and its molecular weight is 261.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4.2ClH/c1-14-7-10(6-13-14)9-2-8(3-11)4-12-5-9;;/h2,4-7H,3,11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHDLFAAFJEKAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanamine dihydrochloride is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a pyrazole ring and a pyridine moiety, which are known to contribute to various biological activities. The presence of the methanamine group enhances its solubility and reactivity, making it a candidate for pharmacological studies.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit a range of biological activities, including:

  • Antiparasitic Activity : Compounds with pyrazole and pyridine structures have shown efficacy against malaria parasites. For instance, derivatives with similar scaffolds have demonstrated significant activity against Plasmodium falciparum, with effective concentrations (EC50) in the low micromolar range .
  • Inhibition of Enzymatic Activity : The compound has been studied for its potential as an inhibitor of various enzymes, including CHK1, which is involved in the DNA damage response. In vitro studies have shown that related compounds can inhibit CHK1 with IC50 values as low as 0.4 nM .

The biological activity of (5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanamine dihydrochloride can be attributed to several mechanisms:

  • Receptor Binding : Molecular docking studies suggest that this compound can bind effectively to target receptors such as human prostaglandin reductase (PTGR2), indicating potential anti-inflammatory properties .
  • Enzyme Inhibition : The structural features allow it to interact with active sites of enzymes, potentially leading to inhibition of their activity. This has been observed in studies focusing on lysyl oxidase inhibitors, showcasing improved pharmacokinetic properties .
  • Cellular Uptake : The presence of polar functional groups enhances aqueous solubility, facilitating better cellular uptake and distribution within biological systems .

Case Studies

Several studies have explored the efficacy of similar compounds in vivo and in vitro:

  • Antimalarial Studies : In a mouse model infected with P. berghei, compounds structurally related to (5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanamine dihydrochloride showed a reduction in parasitemia by approximately 30% at doses around 40 mg/kg .
  • Cancer Cell Lines : The lead compound MCL1020, which shares structural similarities, demonstrated significant growth inhibition in malignant hematopathy cell lines, particularly Z-138, with an IC50 value of 0.013 μM .

Data Table: Biological Activities

Activity TypeCompound/AnalogEC50/IC50 ValueReference
AntiparasiticVarious Pyrazole Derivatives0.010 - 0.577 μM
CHK1 InhibitionMCL10200.4 nM
Anti-inflammatoryDocking StudiesN/A
Cancer Cell Growth InhibitionZ-138 Model0.013 μM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanamine dihydrochloride
Reactant of Route 2
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(5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanamine dihydrochloride

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